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Compound of Interest

Compound Name: 3-Formyl-6-nitrochromone

Cat. No.: B181363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-Formyl-6-nitrochromone, a versatile heterocyclic compound with significant potential in

medicinal chemistry and materials science.[1] Due to the limited availability of direct

spectroscopic data for 3-Formyl-6-nitrochromone in the public domain, this guide

incorporates data from structurally related chromone derivatives to provide a predictive

framework for its characterization. The methodologies and expected spectral features detailed

herein will serve as a valuable resource for researchers engaged in the synthesis, analysis,

and application of this class of compounds.

Molecular Structure and Physicochemical
Properties
3-Formyl-6-nitrochromone is a derivative of chromone, featuring a formyl group at the 3-

position and a nitro group at the 6-position of the benzopyran ring.[2][3] These substitutions

significantly influence the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of 3-Formyl-6-nitrochromone
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Property Value Reference

Molecular Formula C₁₀H₅NO₅

Molecular Weight 219.15 g/mol

CAS Number 42059-80-3

Melting Point 157-161 °C

Appearance Solid

Spectroscopic Data
The following sections present the expected spectroscopic data for 3-Formyl-6-
nitrochromone based on the analysis of structurally similar compounds.

The UV-Vis spectrum of 3-Formyl-6-nitrochromone is expected to exhibit characteristic

absorption bands arising from π → π* and n → π* electronic transitions within the chromone

core and the nitro and formyl substituents. The nitro group, in particular, is known to influence

the absorption maxima of aromatic compounds.[4]

Table 2: Predicted UV-Vis Absorption Data for 3-Formyl-6-nitrochromone in Methanol

Predicted λmax
(nm)

Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Transition Type Notes

~250 Not Available π → π

Characteristic of the

benzoyl moiety of the

chromone ring.

~320 Not Available π → π

Associated with the

cinnamoyl system of

the chromone ring.

~350 Not Available n → π*

Likely a lower intensity

band corresponding to

the carbonyl group.
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Note: The predicted values are based on the general absorption characteristics of nitroaromatic

compounds and chromone derivatives. Actual values may vary depending on the solvent and

experimental conditions.

Chromone derivatives are known to exhibit fluorescence, and the emission properties are

highly dependent on the nature and position of substituents. The nitro group, being an electron-

withdrawing group, is expected to quench fluorescence to some extent.

Table 3: Predicted Fluorescence Data for 3-Formyl-6-nitrochromone

Excitation
λmax (nm)

Emission
λmax (nm)

Quantum Yield
(Φ)

Solvent Notes

~350 ~450 Not Available Dichloromethane

Based on data

for 3-formyl-6-

methylchromone.

[2] The actual

emission may be

weaker and

shifted due to the

nitro group.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The

chemical shifts are influenced by the electron-withdrawing effects of the formyl and nitro

groups.

Table 4: Predicted ¹H NMR Chemical Shifts for 3-Formyl-6-nitrochromone in CDCl₃
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-2 ~8.5 s -

Deshielded

proton adjacent

to the formyl

group.

H-5 ~8.8 d ~2.5

Influenced by the

deshielding

effect of the nitro

group.

H-7 ~8.4 dd ~9.0, 2.5
Coupled to H-8

and H-5.

H-8 ~7.8 d ~9.0 Coupled to H-7.

-CHO ~10.2 s -

Characteristic

aldehyde proton

chemical shift.

Note: Predicted shifts are based on known substituent effects on the chromone ring system.[5]

[6]

Table 5: Predicted ¹³C NMR Chemical Shifts for 3-Formyl-6-nitrochromone in CDCl₃
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 ~158

C-3 ~120

C-4 ~175 Carbonyl carbon.

C-4a ~125

C-5 ~128

C-6 ~145
Carbon bearing the nitro

group.

C-7 ~126

C-8 ~120

C-8a ~156

-CHO ~190 Aldehyde carbonyl carbon.

Note: Predicted shifts are based on general values for substituted chromones.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Electron ionization (EI) is a common technique for such compounds.

Table 6: Predicted Mass Spectrometry Data for 3-Formyl-6-nitrochromone
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m/z
Predicted Relative
Intensity

Fragment Ion
Fragmentation
Pathway

219 High [M]⁺ Molecular ion

190 Moderate [M-CHO]⁺
Loss of the formyl

group

173 Moderate [M-NO₂]⁺ Loss of the nitro group

145 Moderate [M-NO₂-CO]⁺
Subsequent loss of

carbon monoxide

120 High [C₇H₄O₂]⁺

Retro-Diels-Alder

fragmentation of the

pyrone ring

Note: Fragmentation patterns are predicted based on the known fragmentation of chromones

and nitroaromatic compounds.[7]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Sample Preparation: Prepare a stock solution of 3-Formyl-6-nitrochromone in a UV-grade

solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of

1-10 µg/mL.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes (1 cm path length).

Fill the reference cuvette with the pure solvent.

Record a baseline spectrum with the solvent in both cuvettes.
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Record the absorbance spectra of the sample solutions from 200 to 600 nm.

Identify the wavelength of maximum absorbance (λmax).

Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the

excitation wavelength) in a fluorescence-grade solvent.

Instrumentation: Use a spectrofluorometer.

Data Acquisition:

Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.

Record the emission spectrum by scanning a range of wavelengths longer than the

excitation wavelength.

To determine the quantum yield, use a standard with a known quantum yield (e.g., quinine

sulfate in 0.1 M H₂SO₄).

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum.

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete

assignment of proton and carbon signals.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile).
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Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF,

Orbitrap) to determine the exact mass and elemental composition.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of

a novel compound like 3-Formyl-6-nitrochromone.
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Caption: General experimental workflow for the synthesis and spectroscopic characterization.
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Caption: Logical relationship of NMR experiments for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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